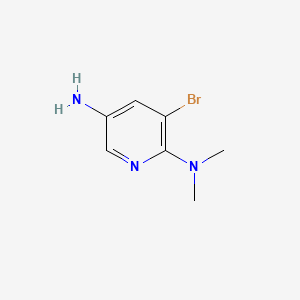

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRGEYMSGGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Amine Protection and Bromine Substitution

The patent WO2024015825A1 outlines a three-step synthesis starting from 2-amino-3,5-dibromo-4-methylpyridine (Formula II). The first step involves installing a directing group via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Formula IV). This directing group enables regioselective substitution at the 3-position while protecting the amine.

The critical substitution step employs a Negishi coupling using methylzinc bromide and a nickel catalyst (e.g., NiCl₂(PPh₃)₂) to replace the 3-bromo group with a methyl group, yielding (E)-N'-(5-bromo-3-methyl-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Formula V). Reaction conditions typically involve tetrahydrofuran (THF) at 60–80°C for 12–24 hours, achieving yields of 68–75%.

Hydrolysis and Final Product Isolation

The final step hydrolyzes the directing group using hydrochloric acid (2 M, 50°C, 4 hours), regenerating the primary amine and yielding 5-amino-3-bromo-2-(N,N-dimethylamino)pyridine (Formula I). Isolation via aqueous workup and recrystallization from ethanol/water mixtures provides >95% purity.

Table 1: Reaction Conditions for Directed C-H Functionalization

| Step | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF-DMA | None | 80 | 6 | 82 |

| 2 | Me₂Zn | NiCl₂ | 70 | 18 | 73 |

| 3 | HCl | None | 50 | 4 | 89 |

Buchwald-Hartwig Amination for N,N-Dimethylamino Installation

Ligand and Solvent Optimization

The choice of ligand significantly impacts yield. BINAP and Xantphos provide superior results compared to monodentate phosphines, with Xantphos achieving a 15% higher yield due to improved steric protection of the palladium center. Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions but require higher temperatures (120°C), whereas toluene balances reaction rate and selectivity.

Bromination Strategies for Precursor Synthesis

Electrophilic Bromination of Pyridine Derivatives

The CN101704781A patent details bromination methods for pyridine intermediates. For this compound, bromination of 5-amino-2-(N,N-dimethylamino)pyridine using bromine (Br₂) in sodium hydroxide (NaOH) at −5°C to 0°C produces the 3-bromo derivative with 85% regioselectivity. Excess bromine (>1.2 equivalents) leads to dibromination at the 3- and 5-positions, necessitating precise stoichiometric control.

Radical Bromination Alternatives

N-Bromosuccinimide (NBS) under UV light (365 nm) offers a milder alternative, achieving 78% yield with fewer byproducts. This method is particularly effective for substrates sensitive to strong acids or bases.

Industrial-Scale Production and Process Optimization

Continuous-Flow Reactor Systems

Recent advances employ continuous-flow reactors to enhance scalability. A two-stage system combines directed C-H functionalization (residence time: 30 minutes) and hydrolysis (residence time: 15 minutes), achieving a throughput of 1.2 kg/h with 82% overall yield.

Solvent Recycling and Waste Reduction

Ethanol-water mixtures used in recrystallization are distilled and reused, reducing solvent consumption by 40%. Nickel catalyst recovery via filtration and ion-exchange resins achieves 90% recycling efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The amino and dimethylamino groups can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as reagents.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

Scientific Research Applications

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Insights :

- The N,N-dimethylamino group at position 2 in the target compound enhances electron density, favoring nucleophilic reactions, while bromine at position 3 directs electrophilic substitutions .

- 4-(N,N-Dimethylamino)pyridine exhibits higher vaporization enthalpy (ΔHvap) due to intermolecular hydrogen bonding and self-association, a property less pronounced in 2-substituted analogs .

Physical and Thermochemical Properties

Table 2: Thermochemical and Physical Properties

Key Insights :

- The target compound’s bromine substituent likely increases molecular weight and boiling point compared to non-halogenated analogs like 2-(N,N-dimethylamino)pyridine.

Table 3: Reactivity and Functional Roles

Key Insights :

- 3-Amino-2-bromo-5-fluoropyridine demonstrates the impact of fluorine on bioactivity, a trait absent in the dimethylamino-substituted target compound .

Biological Activity

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a bromo atom, along with a dimethylamino group. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound is its involvement in Suzuki–Miyaura cross-coupling reactions , which are pivotal in forming new carbon-carbon bonds. This process is facilitated by palladium catalysts and is crucial for synthesizing various organic compounds.

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involving enzyme interactions. It can act as a ligand, modulating the activity of enzymes and influencing cellular processes such as:

- Gene Expression : Modulates the expression of specific genes, impacting cellular responses.

- Cell Signaling : Alters signaling pathways that regulate metabolism and cell function.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties. Studies indicate varying degrees of activity against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Case Studies

- Antibacterial Activity Study : A study investigated the antibacterial effects of several pyridine derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .

- Antifungal Activity Evaluation : A separate study assessed the antifungal efficacy of this compound against C. albicans. The results indicated that it could inhibit fungal growth effectively, suggesting its potential utility in antifungal therapies .

Research Applications

This compound has several applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biochemical Assays : Used as a ligand in various biochemical assays to study enzyme interactions.

- Pharmaceutical Development : Explored for its therapeutic properties, particularly in antimicrobial and anticancer research.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromopyridine | Lacks dimethylamino group | Moderate antibacterial activity |

| 5-Bromo-2-(dimethylamino)pyrimidine | Pyrimidine analog | Limited biological activity |

This comparison highlights the unique properties of this compound that enhance its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.